1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole
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Overview
Description
1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of bromine and fluorine atoms in the phenyl ring of this compound imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-fluorobenzyl chloride and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3-bromo-5-fluorobenzyl chloride is added to a solution of imidazole and the base in the solvent. The mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours.
Purification: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form imidazole derivatives with altered oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group using palladium catalysts and boronic acids.
Scientific Research Applications
1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects.
Comparison with Similar Compounds
1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole can be compared with other imidazole derivatives such as:
1-[(3-chloro-5-fluorophenyl)methyl]-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-[(3-bromo-5-methylphenyl)methyl]-1H-imidazole:
1-[(3-bromo-5-nitrophenyl)methyl]-1H-imidazole: The presence of a nitro group can significantly alter its reactivity and biological effects.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-9-3-8(4-10(12)5-9)6-14-2-1-13-7-14/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFXSYRZEUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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